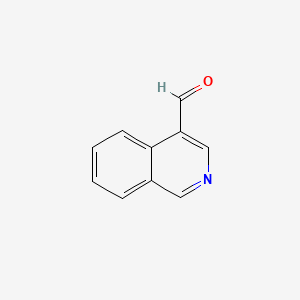

Isoquinoline-4-carbaldehyde

描述

Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realm of heterocyclic chemistry. nih.gov This motif is a cornerstone in numerous naturally occurring alkaloids and synthetic compounds that exhibit a broad spectrum of biological activities. rsc.orgderpharmachemica.com The presence of the isoquinoline core is often associated with potent pharmacological properties, making it a focal point in drug discovery and medicinal chemistry. bas.bg

Many isoquinoline alkaloids, primarily biosynthesized from the amino acid tyrosine, have found application as therapeutic agents. rsc.org Notable examples include:

Morphine and Codeine: Opiate analgesics used for pain management. mdpi.com

Berberine (B55584): A natural product with antimicrobial and anti-inflammatory properties. clockss.org

Papaverine (B1678415): An opium alkaloid that acts as a vasodilator. mdpi.com

The successful application of these natural products has spurred the development of synthetic isoquinoline-containing drugs. Marketed pharmaceuticals such as the anesthetic quinisocaine and the vasodilator papaverine underscore the therapeutic potential embedded within the isoquinoline framework. bas.bg The structural diversity and inherent bioactivity of the isoquinoline nucleus make it a sought-after template for the design of novel therapeutic agents targeting a wide range of diseases, including cancer, microbial infections, and neurological disorders. nih.govmdpi.com

Role of the Aldehyde Functionality at the C-4 Position

The aldehyde group at the C-4 position of the isoquinoline ring is a key driver of the molecule's synthetic utility. Aldehydes are well-established as one of the most versatile functional groups in organic chemistry, participating in a wide array of chemical transformations. youtube.com The electrophilic nature of the carbonyl carbon in isoquinoline-4-carbaldehyde makes it susceptible to nucleophilic attack, paving the way for the construction of new carbon-carbon and carbon-heteroatom bonds.

The reactivity of the aldehyde allows for its participation in numerous classical and contemporary organic reactions, including:

Condensation Reactions: this compound is a suitable substrate for Knoevenagel condensation with active methylene (B1212753) compounds. This reaction, typically catalyzed by a weak base, leads to the formation of α,β-unsaturated systems, which are valuable intermediates in the synthesis of more complex heterocyclic structures. researchgate.netnih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the double bond's position. chemicalbook.comopenstax.org The reaction of this compound with a phosphorus ylide can generate a variety of vinyl-substituted isoquinolines, which can be further elaborated into other functional groups. clockss.org

Reductive Amination: The aldehyde can be converted into amines through reductive amination, a process that involves the formation of an imine followed by reduction. This provides a direct route to substituted aminomethylisoquinolines.

Oxidation and Reduction: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of isoquinoline derivatives. nih.gov

The strategic placement of the aldehyde at the C-4 position also influences the electronic properties of the isoquinoline ring system, further modulating its reactivity and potential for derivatization.

Overview of Research Trajectories for this compound

The unique combination of the privileged isoquinoline scaffold and the versatile aldehyde functionality has propelled this compound into several key areas of chemical research. Its application as a synthetic intermediate is a recurring theme in the literature, with a focus on the generation of novel compounds with potential biological activity.

Current research trajectories involving this compound include:

Synthesis of Bioactive Molecules: A primary focus of research is the use of this compound as a starting material for the synthesis of compounds with potential therapeutic applications. Its derivatives are being explored for their antimicrobial and anticancer properties. acs.org The ability to readily modify the aldehyde group allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

Precursor for Alkaloid Synthesis: this compound serves as a valuable precursor in the total synthesis of more complex isoquinoline alkaloids. acs.org The aldehyde functionality provides a handle for the introduction of various side chains and the construction of additional ring systems found in naturally occurring alkaloids.

Development of Novel Heterocyclic Systems: The reactivity of the aldehyde group is exploited in the construction of fused heterocyclic systems. For instance, condensation reactions can be employed to build new rings onto the isoquinoline framework, leading to novel polycyclic structures with unique three-dimensional architectures and potentially novel biological activities. Research has shown the synthesis of this compound derivatives as part of the development of new heterocyclic frameworks. eurekaselect.com

The ongoing exploration of the chemistry of this compound continues to yield novel synthetic methodologies and new molecular entities with promising applications in medicinal chemistry and materials science.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO | acs.org |

| Molecular Weight | 157.17 g/mol | acs.org |

| Melting Point | 101-106 °C | |

| Appearance | Yellow to orange crystal or liquid | |

| CAS Number | 22960-16-3 | acs.org |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ = 10.17 (s, 1H), 9.27 (d, J = 8.6 Hz, 1H), 8.21 (d, J = 8.4 Hz, 1H), 7.86 (m, 1H) | eurekaselect.com |

| ¹³C NMR (CDCl₃, 100 MHz) | Computed values suggest signals for the aldehyde carbon around 192 ppm and aromatic carbons in the range of 120-150 ppm. | acs.org |

| Mass Spectrometry (GC-MS) | A spectrum is available, consistent with the molecular weight. | acs.org |

| Infrared Spectroscopy | Expected to show a strong C=O stretch for the aldehyde around 1700 cm⁻¹. |

Note: The NMR data is for a derivative, 1-methyl-3-(p-tolyl)this compound, and serves as a close approximation. The other spectroscopic data are based on typical values and available database information.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

isoquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQQJLYJLDQGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446531 | |

| Record name | Isoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22960-16-3 | |

| Record name | Isoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isoquinoline 4 Carbaldehyde and Its Derivatives

Palladium-Catalyzed Synthetic Routes

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed reactions for the construction of complex heterocyclic systems, including substituted isoquinolines. These methods often provide high yields, excellent regioselectivity, and broad functional group compatibility.

Palladium-Catalyzed Annulation of 3-Bromopyridine-4-carbaldehyde with Functionalized Alkenes

A notable palladium-catalyzed approach to isoquinolines involves the annulation of 3-bromopyridine-4-carbaldehyde with suitably functionalized alkenes. This method utilizes a Heck coupling reaction followed by an intramolecular aldol (B89426) reaction. The reaction is typically catalyzed by a palladium(II) acetate (B1210297)/triphenylphosphine system in the presence of a base like sodium acetate. This strategy directly incorporates the carbaldehyde functionality into the final isoquinoline (B145761) product.

| Substrates | Catalyst System | Product |

| 3-Bromopyridine-4-carbaldehyde, Alkene | Pd(OAc)₂/PPh₃/NaOAc | Isoquinoline |

This table outlines the components for the palladium-catalyzed annulation to form isoquinolines.

Palladium-Catalyzed Cross-Coupling Reactions of 2-(1-Alkynyl)benzaldimines and Organic Halides to Yield 3,4-Disubstituted Isoquinolines

A versatile and efficient route to 3,4-disubstituted isoquinolines employs the palladium-catalyzed cross-coupling of readily available N-tert-butyl-2-(1-alkynyl)benzaldimines with various organic halides. This reaction provides a direct method for introducing substituents at both the 3 and 4 positions of the isoquinoline ring in a single step.

The reaction is typically catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as potassium carbonate. A variety of organic halides, including aryl, allylic, and benzylic halides, can be used as coupling partners. The starting N-tert-butyl-2-(1-alkynyl)benzaldimines are themselves prepared in two steps from 2-bromoarenecarboxaldehydes and terminal alkynes via a Sonogashira coupling.

Typical Reaction Conditions and Yields

| N-tert-butyl-2-(1-alkynyl)benzaldimine | Organic Halide | Catalyst | Base | Product | Yield (%) |

| N-tert-butyl-2-(phenylethynyl)benzaldimine | Phenyl iodide | Pd(PPh₃)₄ | K₂CO₃ | 3,4-Diphenylisoquinoline | 85 |

| N-tert-butyl-2-(phenylethynyl)benzaldimine | Allyl bromide | Pd(PPh₃)₄ | K₂CO₃ | 4-Allyl-3-phenylisoquinoline | 75 |

| N-tert-butyl-2-(1-hexynyl)benzaldimine | Phenyl iodide | Pd(PPh₃)₄ | K₂CO₃ | 4-Phenyl-3-butylisoquinoline | 78 |

This interactive data table presents examples of the palladium-catalyzed synthesis of 3,4-disubstituted isoquinolines. Data sourced from The Journal of Organic Chemistry, 2003, 68(3), 920-928.

The proposed mechanism involves several key steps:

Oxidative addition of the organic halide to the Pd(0) catalyst.

Coordination of the palladium intermediate to the alkyne.

Intramolecular nucleophilic attack of the imine nitrogen onto the activated alkyne.

Reductive elimination to form the C4-substituent bond and regenerate the Pd(0) catalyst.

Cleavage of the tert-butyl group from the nitrogen to yield the final 3,4-disubstituted isoquinoline.

This methodology represents a significant advancement in the synthesis of highly substituted isoquinolines, offering a convergent and flexible approach.

Rhodium(III)-Catalyzed C-H Functionalization/Aromatization Cascades

Rhodium(III) catalysis has emerged as a powerful tool for the synthesis of isoquinoline scaffolds through C-H activation and functionalization cascades. An efficient method involves the redox-neutral C–H activation/cyclization/isomerization of aromatic oxime esters with a variety of 1,3-dienes. rsc.org This process is advantageous due to its complete regioselectivity and the absence of a need for an external oxidant, proceeding under simple and convenient reaction conditions with a broad substrate scope. rsc.org

Another notable Rh(III)-catalyzed approach is the three-component tandem annulation reaction. This method can be used to construct various isoquinolone products under redox-neutral conditions with satisfactory yields. rsc.org A one-pot, three-component synthesis of multifunctionalized isoquinolones has been developed using 2-oxazolines, iodonium (B1229267) ylides, and carboxylic acids via an oxazolinyl-directed C–H activation and tandem annulation. acs.orgnih.gov This catalytic system is characterized by readily available starting materials, a wide tolerance of functional groups, short reaction times, and high yields. acs.orgnih.gov

Direct Functionalization Approaches

C-4 Alkylation via Metal-Free Processes Utilizing Vinyl Ketones

A straightforward, metal-free method for the C-4 alkylation of isoquinolines has been developed, employing benzoic acid as a nucleophilic reagent and vinyl ketones as the electrophile. acs.orgnih.govresearchgate.net This reaction proceeds via a temporary dearomatization strategy and demonstrates tolerance for substitutions at the C-3 and C-5 through C-8 positions. acs.orgnih.govresearchgate.net A key feature of this method is that the aromaticity of the isoquinoline ring is retained in the final product. acs.org The resulting products contain a carbonyl group, which serves as a synthetic handle for further chemical transformations into esters, amines, or simple alkyl products. acs.orgresearchgate.net

Initially, it was observed that isoquinoline reacts with methyl vinyl ketone (MVK) even without an activating group. acs.org The yield was improved by removing a rhodium catalyst that was present in related reductive procedures. acs.org The reaction conditions were optimized, finding that acetic acid could be used and an increased temperature was favorable. acs.org

Table 1: Optimization of Metal-Free C-4 Alkylation of Isoquinoline

| Entry | Catalyst/Acid | Temperature (°C) | Yield (%) |

| 1 | [Rh] catalyst, HCO₂H/Et₃N | 25 | Low |

| 2 | None, HCO₂H/Et₃N | 25 | Improved |

| 3 | None, AcOH | 25 | Favorable |

| 5 | None, AcOH | 65 | Favorable |

Data synthesized from research findings. acs.org

C-4 Functionalization through Alkylation Techniques

The direct functionalization of the C-4 position of the isoquinoline nucleus is a significant strategy for creating derivatives. The metal-free alkylation method using vinyl ketones is a prime example of such a technique. acs.orgconsensus.app This approach is complementary to other methods that result in reductive functionalization at the C-4 position. acs.org The procedure is simple to execute and does not necessitate an N-activating group on the isoquinoline substrate. acs.org The scope of the reaction allows for variation in the vinyl ketone electrophile, accommodating groups such as tert-butyl, cyclopropyl, and cyclohexyl vinyl ketones, although higher temperatures may be required for good conversion with some substrates. researchgate.net This methodology has been successfully applied to a gram-scale synthesis. acs.org

Multi-Component and Cascade Reactions

Three-Component Annulation Reactions Involving Isoquinoline and Related Substrates

Three-component reactions offer an efficient pathway to construct complex isoquinoline and isoquinolone structures in a single step. A rhodium(III)-catalyzed C–H activation and three-component coupling of oxazolines, vinylene carbonate, and carboxylic acids has been developed to produce a variety of isoquinolone products. rsc.org This redox-neutral process is notable for its ability to incorporate biologically relevant motifs from diverse bioactive carboxylic acids. rsc.org

Similarly, a one-pot synthesis of isoquinolines can be achieved through a three-component reaction involving the condensation of aryl ketones and hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation of the in situ generated oxime, and subsequent cyclization with an internal alkyne. organic-chemistry.org This protocol facilitates the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Copper(I)-catalysis also enables a three-component [3 + 2 + 1] cyclization of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) to produce densely functionalized isoquinolines through an N atom transfer mechanism. organic-chemistry.org

Table 2: Examples of Three-Component Reactions for Isoquinoline Synthesis

| Catalyst | Components | Product Type | Reference |

| Rh(III) | Oxazolines, Vinylene Carbonate, Carboxylic Acids | Isoquinolones | rsc.org |

| Rh(III) | Aryl Ketones, Hydroxylamine, Internal Alkynes | Isoquinolines | organic-chemistry.org |

| Cu(I) | 2-Bromoaryl Ketones, Terminal Alkynes, Acetonitrile | Isoquinolines | organic-chemistry.org |

Tandem Reactions for the Formation of Isoquinoline Derivatives

Tandem, or cascade, reactions provide an elegant and efficient route to isoquinoline derivatives by forming multiple chemical bonds in a single synthetic operation. Photoinduced tandem reactions of isoquinoline-1,3,4-triones with azaaryl-substituted acetylenes have been described as a method to build novel aza-polycycles. acs.org The sequence typically involves a photoinduced [2 + 2] cycloaddition (the Paterno−Bchi reaction), followed by electrocyclic ring-opening of the resulting oxetene, a hexatriene to phenanthrene (B1679779) type electrocyclization, and finally, oxidative dehydrogenation. acs.org

Copper-catalyzed tandem reactions are also utilized in the synthesis of isoquinoline derivatives. For instance, a tandem arylation–cyclization process involving isothiocyanates and diaryliodonium salts provides access to 1-(arylthio)isoquinolines. acs.org

Regioselective Synthesis via Ketoxime Acetates and Ynals

A significant advancement in the synthesis of isoquinoline derivatives involves the formal [4+2] annulation of ketoxime acetates and ynals. acs.orgnih.gov This method provides a novel and efficient route to construct the isoquinoline framework with excellent regioselectivity. The reaction's outcome can be directed towards either pyrroles or isoquinolines by carefully selecting the catalyst and solvent system. acs.orgnih.gov

The synthesis of isoquinoline-4-carbaldehydes is achieved under mild conditions, demonstrating broad substrate scope and good functional group tolerance. nih.gov A variety of aromatic ketoxime acetates can be successfully coupled with ynals, such as phenylpropiolaldehyde (B1214465), to yield the corresponding isoquinoline-4-carbaldehydes in moderate to good yields. acs.org This protocol is noted for its use of readily available substrates, being free of ligands and additives, and high atom economy. nih.gov The reaction proceeds through the cleavage of the N–O bond in the ketoxime acetate and the formation of new C–C and C–N bonds. acs.org

Research has demonstrated the versatility of this method with various substituted ketoxime acetates and ynals. The presence of bromo, acetyl, or ester groups on the final products allows for further functionalization, highlighting the potential of this methodology in synthetic and pharmaceutical chemistry. acs.orgnih.gov

Table 1: Synthesis of Isoquinoline-4-carbaldehyde Derivatives from Ketoxime Acetates and Ynals acs.org

| Entry | Ketoxime Acetate Substrate | Ynal Substrate | Product | Yield (%) |

| 1 | Acetophenone oxime acetate | Phenylpropiolaldehyde | 1-Methyl-3-phenylthis compound | 82 |

| 2 | 4'-Methylacetophenone oxime acetate | Phenylpropiolaldehyde | 1-(p-Tolyl)-3-phenylthis compound | 75 |

| 3 | 4'-Methoxyacetophenone oxime acetate | Phenylpropiolaldehyde | 1-(4-Methoxyphenyl)-3-phenylthis compound | 68 |

| 4 | 4'-Chloroacetophenone oxime acetate | Phenylpropiolaldehyde | 1-(4-Chlorophenyl)-3-phenylthis compound | 71 |

| 5 | Propiophenone oxime acetate | Phenylpropiolaldehyde | 1-Ethyl-3-phenylthis compound | 78 |

| 6 | Acetophenone oxime acetate | 3-(p-Tolyl)propiolaldehyde | 1-Methyl-3-(p-tolyl)this compound | 86 |

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical practices, several green chemistry approaches for the synthesis of isoquinolines have been developed. nih.govrsc.org These methods aim to reduce the environmental impact by using benign solvents, recyclable catalysts, atom-economical reactions, and energy-efficient processes like microwave irradiation. rsc.orgresearchgate.net

Catalyst-Free Synthesis Protocols

Catalyst-free methods offer an environmentally benign route for constructing the isoquinoline scaffold. bohrium.com One such approach involves the reaction of 2-ethynylbenzaldehydes with a nitrogen source, such as ammonium (B1175870) hydroxide, in water. bohrium.com This method avoids the use of transition-metal catalysts and hazardous organic solvents, aligning with the principles of green chemistry. The reaction proceeds through imine formation, followed by cyclization and aromatization to afford the isoquinoline product. While these methods are promising, their application to produce this compound specifically depends on the substitution pattern of the starting 2-ethynylbenzaldehyde.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis (MAOS) has become a key technique for accelerating chemical reactions and improving energy efficiency. researchgate.net For isoquinoline synthesis, microwave irradiation has been successfully used in conjunction with solvent-free conditions. cem.comrsc.org

One notable method involves the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate. organic-chemistry.org This process, conducted under microwave irradiation, provides various substituted isoquinolines in good yields. organic-chemistry.org Another approach utilizes the microwave-assisted radical cyclization of vinyl isonitriles with alcohols, which offers high atom economy and efficiency. nih.gov Solvent-free, microwave-assisted reactions, sometimes on the surface of solid supports like silica (B1680970) gel, further enhance the green credentials of the synthesis by simplifying work-up procedures and minimizing waste. researchgate.netoatext.com

Table 2: Comparison of Green Synthesis Methodologies for Isoquinolines

| Methodology | Key Features | Advantages | Reference |

| Catalyst-Free | Reaction of 2-ethynylbenzaldehydes with a nitrogen source in water. | Avoids metal catalysts and organic solvents; environmentally benign. | bohrium.com |

| Microwave-Assisted | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, energy efficient. | nih.govresearchgate.net |

| Solvent-Free | Reactions conducted without a solvent, often on a solid support. | Reduces solvent waste, simplifies purification, lowers environmental impact. | cem.comoatext.com |

| Copper-Catalyzed Annulation | Use of copper salts to catalyze the cyclization step. | High efficiency, good functional group tolerance, readily available catalyst. | organic-chemistry.orgresearchgate.net |

Copper-Catalyzed Annulation Reactions

Copper catalysis plays a significant role in the synthesis of isoquinolines, offering efficient and versatile routes. organic-chemistry.org A simple and effective method involves the condensation of ortho-alkynyl aromatic aldehydes or ketones with urea (B33335) in the presence of copper salts. researchgate.net This reaction provides a straightforward pathway to substituted isoquinoline derivatives. researchgate.net

Another important strategy is the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization of the intermediate iminoalkyne. organic-chemistry.orgorganic-chemistry.org This one-pot methodology produces isoquinolines in excellent yields with short reaction times. organic-chemistry.org The use of copper is crucial for the cyclization step, demonstrating its effectiveness in forming the heterocyclic ring. organic-chemistry.org These copper-catalyzed methods are valued for their high efficiency and tolerance of various functional groups. organic-chemistry.org

Synthesis of Specific this compound Derivatives

3-Amino-6-(p-methylphenoxy)this compound

The synthesis of specifically substituted isoquinolines such as 3-amino-6-(p-methylphenoxy)this compound requires multi-step procedures that build the molecule by introducing functional groups in a controlled manner. While a direct, one-pot synthesis for this exact molecule is not prominently documented, its structure suggests a synthetic strategy based on established reactions for isoquinoline and quinazoline (B50416) chemistry.

A plausible route could involve the Niementowski 4-oxoquinazoline synthesis as a conceptual basis, which involves the condensation of anthranilic acids with amides. zenodo.org Adapting this to the isoquinoline framework, one could envision starting with a suitably substituted 2-aminobenzoic acid derivative. For the target molecule, a key intermediate would likely be a 3-amino-2-naphthoic acid analogue bearing the p-methylphenoxy group at the correct position. The reaction of such an intermediate with appropriate reagents could lead to the formation of the core heterocyclic structure. Further chemical modifications would then be necessary to install the carbaldehyde group at the 4-position. The introduction of an amino group at the 3-position is a common transformation in heterocyclic chemistry and can often be achieved from a corresponding oxo or chloro derivative.

Substituted Pyrrolo[2,1-a]isoquinoline-1-carbaldehydes

The synthesis of the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a crucial component of numerous natural products, is a significant area of research. rsc.org A prevalent method for constructing this heterocyclic system is through the 1,3-dipolar cycloaddition reaction involving isoquinolinium N-ylides and activated alkynes or olefins. nih.gov

One established approach involves a one-pot, three-component reaction starting from isoquinoline, 2-bromoacetophenones, and various non-symmetrical acetylenic dipolarophiles. nih.gov This method efficiently generates the core pyrrolo[2,1-a]isoquinoline structure. Another strategy utilizes the reaction of Morita-Baylis-Hillman (MBH) carbonates, derived from o-acylamino-aryl aldehydes and acrylonitrile, with isoquinolines. This process proceeds via a (3+2) cycloaddition/aromatization pathway, yielding a variety of fully aromatic pyrrolo[2,1-a]isoquinolines in moderate to good yields (51%–91%). researchgate.net

Furthermore, multicomponent reactions provide a powerful tool for synthesizing these complex structures. For instance, a copper-catalyzed three-component reaction of simple tetrahydroisoquinoline, a terminal alkyne, and an aldehyde can produce various pyrrolo[2,1-a]isoquinoline derivatives. rsc.org

Once the pyrrolo[2,1-a]isoquinoline core is established, the introduction of a carbaldehyde group at the C-1 position is typically achieved through formylation reactions. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic and effective method for this transformation, leading to the desired pyrrolo[2,1-a]isoquinoline-1-carbaldehydes. rsc.org

| Starting Materials | Reaction Type | Key Reagents | Product Type |

|---|---|---|---|

| Isoquinoline, 2-Bromoacetophenones, Acetylenic dipolarophiles | 1,3-Dipolar Cycloaddition (One-pot, three-component) | 1,2-Epoxypropane (solvent) | Substituted Pyrrolo[2,1-a]isoquinolines |

| MBH carbonates, Isoquinolines | (3+2) Cycloaddition/Aromatization | - | Aromatic Pyrrolo[2,1-a]isoquinolines |

| Tetrahydroisoquinoline, Terminal alkyne, Aldehyde | Three-component reaction | CuCl₂, PhCOOH | Substituted Pyrrolo[2,1-a]isoquinolines |

| Pyrrolo[2,1-a]isoquinoline | Vilsmeier-Haack Formylation | POCl₃, DMF | Pyrrolo[2,1-a]isoquinoline-1-carbaldehyde |

Isoquinoline-1-carboxaldehyde Thiosemicarbazones with C-4 Substitution

The synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones with substituents at the C-4 position involves a multi-step process. A common precursor for these compounds is 4-bromo-1-methylisoquinoline (B35474). nih.govresearchgate.net

The synthetic route generally begins with the nucleophilic substitution of the bromine atom at the C-4 position. For example, condensation of 4-bromo-1-methylisoquinoline with amines such as ammonium hydroxide, methylamine (B109427), or ethylamine (B1201723) yields the corresponding 4-amino, 4-methylamino, or 4-ethylamino derivatives. nih.govresearchgate.net

Following the introduction of the desired C-4 substituent, the methyl group at the C-1 position is oxidized to a carbaldehyde. This oxidation can be achieved using selenium dioxide (SeO₂). nih.gov

The final step is the condensation of the resulting 4-substituted isoquinoline-1-carboxaldehyde with thiosemicarbazide (B42300). This reaction typically proceeds by heating the two reactants in a suitable solvent, leading to the formation of the target thiosemicarbazone. nih.govresearchgate.net This general methodology allows for the synthesis of a variety of C-4 substituted analogs, including 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone. nih.gov

| Precursor | C-4 Substituent | Key Synthesis Steps | Final Product |

|---|---|---|---|

| 4-Bromo-1-methylisoquinoline | -NH₂ | 1. Condensation with NH₄OH 2. Oxidation of C-1 methyl group (SeO₂) 3. Condensation with thiosemicarbazide | 4-Aminoisoquinoline-1-carboxaldehyde thiosemicarbazone |

| 4-Bromo-1-methylisoquinoline | -NHCH₃ | 1. Condensation with methylamine 2. Oxidation of C-1 methyl group 3. Condensation with thiosemicarbazide | 4-(Methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone |

| 4-Bromo-1-methylisoquinoline | -NHC₂H₅ | 1. Condensation with ethylamine 2. Oxidation of C-1 methyl group 3. Condensation with thiosemicarbazide | 4-(Ethylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone |

Chemical Reactivity and Transformation of Isoquinoline 4 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group at the C-4 position is a key center of reactivity in isoquinoline-4-carbaldehyde, participating in a variety of chemical transformations that are fundamental to organic synthesis.

Condensation Reactions for Imine Formation and Other Derivatives

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. This reaction is a cornerstone for creating more complex molecules. For instance, the condensation with thiosemicarbazide (B42300) is a well-documented transformation that yields the corresponding isoquinoline-4-carboxaldehyde thiosemicarbazone. acs.orgnih.govresearchgate.net These thiosemicarbazone derivatives have been a subject of interest in medicinal chemistry research. acs.orgnih.govresearchgate.net The general mechanism involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the C=N double bond. Acid catalysis can accelerate this process by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | Significance | Reference |

|---|---|---|---|

| Primary Amines (R-NH₂) | Imines (Schiff Bases) | Valuable intermediates in organic synthesis. | |

| Thiosemicarbazide | Thiosemicarbazones | Investigated for potential biological activities. | acs.orgnih.govresearchgate.net |

| N-acetylethylenediamine | Substituted Thiosemicarbazones | Synthesis of derivatives for antineoplastic evaluation. | nih.govresearchgate.net |

Reduction Reactions to Isoquinoline (B145761) Derivatives

The aldehyde group of this compound can be reduced to form other important isoquinoline derivatives. smolecule.com Standard reducing agents can transform the aldehyde into a primary alcohol or a methyl group. The reduction to (isoquinolin-4-yl)methanol is a common transformation, providing a hydroxyl group that can be used for further functionalization, such as esterification or etherification. The choice of reducing agent determines the outcome of the reaction.

Table 2: Reduction of the Aldehyde Group

| Reducing Agent | Product | Reaction Type | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | (Isoquinolin-4-yl)methanol | Selective reduction of aldehyde to primary alcohol. | smolecule.com |

| Lithium Aluminium Hydride (LiAlH₄) | (Isoquinolin-4-yl)methanol | Powerful reduction to primary alcohol, requires anhydrous conditions. | |

| Wolff-Kishner Reduction (H₂NNH₂/KOH) | 4-Methylisoquinoline | Complete reduction of aldehyde to a methyl group. | nih.gov |

Reactivity with Nucleophiles for Derivative Synthesis

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for a wide array of nucleophiles. smolecule.comcymitquimica.com This reactivity allows for the formation of new carbon-carbon bonds and the synthesis of diverse derivatives. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), readily add to the carbonyl group to produce secondary alcohols. thieme-connect.de Furthermore, the carbonyl group can undergo reactions like the Corey-Chaykovsky reaction with sulfur ylides to form epoxides, which are versatile synthetic intermediates. nih.gov

Table 3: Nucleophilic Addition Reactions

| Nucleophile/Reagent | Product Type | Significance | Reference |

|---|---|---|---|

| Grignard Reagents (e.g., MeMgBr) | Secondary Alcohols | Forms a new C-C bond and introduces a chiral center. | nih.govthieme-connect.de |

| Corey-Chaykovsky Reagent | Epoxides | Creates a reactive three-membered ring for further transformations. | nih.gov |

| Organolithium Reagents | Secondary Alcohols | Alternative to Grignard reagents for C-C bond formation. | thieme-connect.de |

Modifications of the Isoquinoline Ring System

Beyond the reactivity of the aldehyde group, the isoquinoline nucleus itself can be modified, allowing for the synthesis of a broad range of substituted and fused heterocyclic systems.

C-4 Alkylation for Introduction of Substituents

Direct functionalization at the C-4 position of the isoquinoline core is a key strategy for synthesizing analogues of this compound. While direct alkylation of this compound at C-4 is not typical, methods have been developed to introduce alkyl substituents at the C-4 position of isoquinoline itself. A notable metal-free approach utilizes vinyl ketones as electrophiles in the presence of benzoic acid. nih.govacs.org This reaction proceeds through a temporary dearomatization of the isoquinoline ring, where benzoic acid adds to C-1, allowing the resulting enamine-like intermediate to react as a nucleophile with the vinyl ketone at C-4. nih.govacs.org Subsequent elimination of benzoic acid restores aromaticity, yielding a C-4 alkylated isoquinoline where the introduced substituent contains a carbonyl group, itself a handle for further synthetic manipulation. nih.govacs.org

Table 4: C-4 Alkylation of Isoquinoline

| Reactants | Key Features | Product Example | Reference |

|---|---|---|---|

| Isoquinoline, Vinyl Ketone, Benzoic Acid | Metal-free, retains aromaticity, introduces a functionalized alkyl chain. | 4-(3-Oxobutyl)isoquinoline | nih.govacs.org |

| Isoquinoline, Alkyllithium, Alkyl Halide | Enables 1,4-dialkylation via a 1,2-dihydroisoquinoline (B1215523) intermediate. | 1,4-Dialkylisoquinolines | nih.govresearchgate.net |

Ring Annulations and Fused Heterocyclic System Formation

This compound and its derivatives are valuable building blocks for constructing polycyclic and fused heterocyclic systems. nih.gov These complex structures are often found in natural products and pharmaceutically active compounds. researchgate.netarsdcollege.ac.in Ring-closing metathesis (RCM) and cycloaddition reactions are powerful tools in this context. For example, [3+2] cycloaddition reactions involving in situ generated isoquinolinium ylides with various dipolarophiles can lead to the formation of fused systems like pyrrolo[2,1-a]isoquinolines and imidazo[2,1-a]isoquinolines. researchgate.net Similarly, multicomponent reactions using aldehydes can generate complex fused structures such as pyrazolo[3,4-c]isoquinolines. rsc.org These annulation strategies provide efficient pathways to novel heterocyclic scaffolds with diverse substitution patterns. bg.ac.rsnih.govthieme-connect.de

Table 5: Examples of Ring Annulation Reactions

| Reaction Type | Starting Material Type | Fused System Formed | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Isoquinolinium Ylides + Dipolarophiles | Pyrrolo[2,1-a]isoquinoline (B1256269), Imidazo[2,1-a]isoquinoline | researchgate.net |

| Multicomponent Reaction | 5-Aminopyrazoles + Heteroaryl Aldehydes | Pyrazolo[3,4-c]isoquinoline | rsc.org |

| Ring-Closing Metathesis (RCM) | Enamines from Isoquinolines | Annelated Isoquinoline Skeletons | researchgate.net |

| Rhodium-catalyzed Annulation | Ketoxime Acetates + Ynals | Substituted Isoquinoline-4-carbaldehydes | acs.orgnih.gov |

Derivatization to Form Complex Organic Compounds

The aldehyde group at the C-4 position of the isoquinoline ring is highly reactive, making this compound an excellent precursor for the synthesis of a diverse range of complex organic compounds. This reactivity allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, leading to the construction of new heterocyclic and polycyclic systems.

One significant application of this compound is in multicomponent reactions. For instance, it is a key reactant in the synthesis of substituted isoquinolines through formal [4+2] annulation reactions. In a notable study, isoquinoline-4-carbaldehydes were synthesized in moderate to good yields by reacting aromatic ketoxime acetates with phenylpropiolaldehyde (B1214465) under Rh/Cu co-catalysis. google.comacs.org This method demonstrates good functional group tolerance, accommodating various substituents on the ynal aromatic ring, such as alkyl, aryl, methoxy, and halogen groups. google.comacs.org

The following table summarizes the synthesis of various this compound derivatives through a Rh/Cu co-catalyzed [4+2] annulation reaction of ketoxime acetates and ynals. google.comacs.org

| Reactant 1 (Ketoxime Acetate) | Reactant 2 (Ynal) | Product (this compound Derivative) | Yield (%) |

| Acetophenone oxime acetate (B1210297) | Phenylpropiolaldehyde | 1-Methyl-3-phenylthis compound | 85 |

| Acetophenone oxime acetate | (p-Tolyl)propiolaldehyde | 1-Methyl-3-(p-tolyl)this compound | 86 |

| Acetophenone oxime acetate | (4-Methoxyphenyl)propiolaldehyde | 3-(4-Methoxyphenyl)-1-methylthis compound | 78 |

| Acetophenone oxime acetate | (4-Fluorophenyl)propiolaldehyde | 3-(4-Fluorophenyl)-1-methylthis compound | 75 |

| Propiophenone oxime acetate | Phenylpropiolaldehyde | 1-Ethyl-3-phenylthis compound | 82 |

| Cyclohexanone oxime acetate | Phenylpropiolaldehyde | 1,2,3,4-Tetrahydroacridine-9-carbaldehyde | 72 |

Furthermore, this compound and its derivatives are employed in the Friedländer annulation to construct polycyclic azaheterocyclic systems. For example, 3-amino-6-(p-methylphenoxy)this compound, synthesized in two steps from the corresponding ethyl ester, undergoes further ring annulation via the Friedländer synthesis to yield complex tetra- and pentacyclic systems like benzo[f]pyrimido[4,5-b] Current time information in Bangalore, IN.google.comnaphthyridine and benz[f]indolo[3,2-b] Current time information in Bangalore, IN.google.comnaphthyridine. researchgate.netgrafiati.com

The aldehyde functionality can also be transformed into a variety of other functional groups, expanding its synthetic utility. For instance, it can be reduced to an alcohol, undergo reductive amination to form amines, or react with organometallic reagents to produce secondary alcohols. thieme-connect.de The aldehyde can also be deuterated with high efficiency using N-heterocyclic carbene catalysts in the presence of D₂O. google.com

Catalytic Applications of this compound as a Ligand

While this compound is more commonly utilized as a synthetic building block, its inherent structural features—specifically the nitrogen atom in the isoquinoline ring and the oxygen atom of the aldehyde group—provide potential coordination sites for metal ions. This allows it, and more commonly its derivatives, to function as ligands in the formation of functional metal complexes with catalytic applications. epdf.pub

The direct use of this compound as a simple ligand in catalysis is not extensively documented in dedicated research. However, its aldehyde group serves as a convenient handle for the synthesis of more elaborate multidentate ligands, such as Schiff bases and oximes. These derivatives can form stable complexes with various transition metals, and these complexes, in turn, can act as catalysts in a range of organic transformations.

For example, Schiff bases derived from this compound can act as chelating agents for metal ions, forming complexes with potential catalytic activity. epdf.pub The resulting metal complexes, featuring the isoquinoline moiety, can influence the steric and electronic environment of the metal center, thereby tuning its catalytic performance.

Although specific catalytic applications of metal complexes derived directly from this compound are an emerging area of research, the broader class of isoquinoline-based ligands has shown promise in various catalytic processes. For instance, heteroaromatic aldehydes, including this compound, are substrates in enantioselective alkylation reactions using chiral catalyst systems, highlighting the interaction of the isoquinoline motif with catalytic metal centers. google.com

Biological Activity and Medicinal Chemistry Research

Antimicrobial Properties of Isoquinoline-4-carbaldehyde Derivatives

Derivatives of the isoquinoline (B145761) core structure have been extensively studied for their ability to combat microbial infections. This research has led to the discovery of compounds with significant bactericidal and fungicidal properties, offering potential new avenues for treating infectious diseases.

A variety of functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) have been synthesized and evaluated for their bactericidal effects. nih.gov Many of these compounds demonstrated high and broad-range activity. nih.gov Among the synthesized derivatives, fluorophenylpropanoate ester 13 and the halogenated phenyl- (17, 18) and phenethyl carbamates (21, 22) were identified as having the most remarkable bactericidal activity. nih.gov

Furthermore, a new class of alkynyl isoquinoline compounds has shown potent bactericidal activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus. mdpi.com Two representative compounds, HSN584 and HSN739, were effective in reducing the load of intracellular MRSA in macrophages, a context where conventional antibiotics like vancomycin (B549263) are often ineffective. mdpi.com Preliminary studies on the mechanism of action suggest that these compounds disrupt the cell wall and nucleic acid biosynthesis in S. aureus. mdpi.com

Isoquinoline derivatives have also emerged as promising candidates for the development of new antifungal agents. bioengineer.org In one study, fifteen novel isoquinoline derivatives were synthesized by incorporating a diphenyl ether fragment into the 3,4-dihydroisoquinoline (B110456) skeleton. jlu.edu.cnresearchgate.net Several of these compounds exhibited potent antifungal activity. jlu.edu.cnresearchgate.net For instance, at a concentration of 50 mg/L, compounds Ic, Ie, and Il showed inhibition rates as high as 93.0% against Physalospora piricola and Rhizotonia cerealis. jlu.edu.cnresearchgate.net Compound Il was particularly effective against Fusarium graminearum, with an inhibition rate of 83.3%. jlu.edu.cnresearchgate.net

Another study focused on 3-(iso)quinolinyl-4-chromenone derivatives, which were designed by combining active substructures from flavonoids and (iso)quinolines. nwafu.edu.cn The bioassays revealed that many of these compounds had significant in vitro antifungal activities against various plant pathogens. nwafu.edu.cn Notably, 3-isoquinolinyl-4-chromenone 25 showed significantly higher activity against Valsa mali and Botrytis cinerea than the commercial fungicide chlorothalonil. nwafu.edu.cn In vivo experiments confirmed that compound 25 has excellent protective fungicidal activity against B. cinerea. nwafu.edu.cn

Research into natural fungicidal leads has also led to the design of novel 3-aryl-isoquinoline derivatives based on alkaloids like sanguinarine (B192314) and berberine (B55584). nih.gov Many of these compounds displayed excellent antifungal activity in vitro at 50 mg/L. nih.gov Specifically, compound 9f was highly effective against Alternaria solani (80.4% inhibition), Alternaria alternata (88.2% inhibition), and Physalospora piricola (93.8% inhibition). nih.gov The EC₅₀ of compound 9f against P. piricola was found to be slightly better than that of chlorothalonil. nih.gov

| Compound/Derivative | Target Fungi | Observed Activity | Reference |

|---|---|---|---|

| Compounds Ic, Ie, Il | Physalospora piricola, Rhizotonia cerealis | Up to 93.0% inhibition at 50 mg/L | jlu.edu.cnresearchgate.net |

| Compound Il | Fusarium graminearum | 83.3% inhibition at 50 mg/L | jlu.edu.cnresearchgate.net |

| 3-isoquinolinyl-4-chromenone 25 | Valsa mali, Botrytis cinerea | EC₅₀ values of 1.56 mg/L and 1.54 mg/L, respectively | nwafu.edu.cn |

| Compound 9f (3-aryl-isoquinoline) | Alternaria solani, Alternaria alternata, Physalospora piricola | Inhibition of 80.4%, 88.2%, and 93.8% respectively, at 50 mg/L | nih.gov |

Anticancer Activity Research

The isoquinoline core is a key feature in numerous alkaloids with established anticancer properties. nih.govresearchgate.net This has spurred significant research into synthetic isoquinoline derivatives as potential anticancer agents, acting through various mechanisms such as inducing cell cycle arrest, apoptosis, and inhibiting key enzymes involved in cancer progression. nih.goveurekaselect.com

Isoquinoline alkaloids and their synthetic derivatives have been shown to efficiently induce cell death in a variety of cancer cell lines. nih.gov The anticancer effects are often mediated through the induction of cell cycle arrest, apoptosis (programmed cell death), and autophagy. nih.gov For example, the natural alkaloid berberine can induce G1 cell cycle arrest in HCT116 cells and G2/M phase arrest in human colorectal adenocarcinoma cells. nih.gov

Synthetic quinoline-chalcone derivatives have also been explored for their antiproliferative activity. semanticscholar.org One such compound, 12e, demonstrated excellent inhibitory potency against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, with IC₅₀ values of 1.38, 5.34, and 5.21 µM, respectively. semanticscholar.org Further studies revealed that compound 12e arrests MGC-803 cells at the G2/M phase of the cell cycle and induces apoptosis. semanticscholar.org Similarly, a novel quinoline (B57606) derivative, 91b1, showed a significant dose-dependent inhibitory effect on several cancer cell lines, including A549 (lung), AGS (gastric), and KYSE150/KYSE450 (esophageal). nih.gov

The development of novel isoquinoline analogues is a key strategy in the search for more effective and selective anticancer drugs. researcher.lifenih.gov In one extensive study, 533 new isoquinoline derivatives were synthesized with the goal of inhibiting the Inhibitor of Apoptosis Proteins (IAPs) for the treatment of ovarian cancer. dovepress.com From this large library, compounds B01002 and C26001 were identified as effective inhibitors of tumor cell proliferation in the SKOV3 ovarian cancer cell line, with IC₅₀ values of 7.65 and 11.68 µg/mL, respectively. dovepress.com These compounds were found to induce apoptosis and significantly inhibit tumor growth in a xenograft mouse model. dovepress.com

Another approach involves designing derivatives based on natural products. A series of isoquinoline derivatives were developed based on podophyllotoxin (B1678966) and diphyllin, which are known natural anticancer agents. nih.gov Among these, a compound designated as F10 exhibited strong antiproliferation activity against four human cancer cell lines. nih.gov F10 was found to exert its effect by dually inhibiting tubulin polymerization and V-ATPase, and it was also capable of inducing immunogenic cell death, suggesting it could be a promising lead for developing a new generation of microtubule-targeting drugs. nih.gov

A specific class of derivatives, α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, which includes isoquinoline-1-carboxaldehyde thiosemicarbazones, has been a subject of intense investigation for its antineoplastic properties. nih.govacs.orgchemsrc.com These compounds are potent inhibitors of ribonucleoside diphosphate (B83284) reductase, a key enzyme for DNA synthesis and repair, making them effective anticancer agents. nih.gov

A series of twelve substituted isoquinoline-1-carboxaldehyde thiosemicarbazones were synthesized and evaluated for their anticancer activity against L1210 leukemia in mice. nih.govacs.org The research identified that substitutions at the 4-position of the isoquinoline ring significantly influenced the antitumor activity. nih.govacs.org The most active compounds from this series were 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a) and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone (9b). nih.govacs.orgresearchgate.net Both compounds produced optimal T/C (Treated vs. Control) values of 177% against L1210 leukemia in mice. nih.govresearchgate.net Furthermore, when compound 9a was administered twice daily, it resulted in 60% of the mice being long-term survivors (60 days). nih.govresearchgate.net

Another potent second-generation agent from this class is 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1). nih.gov MAIQ-1 is one of the most powerful known inhibitors of ribonucleoside diphosphate reductase, requiring only 0.06 µM for 50% inhibition. nih.gov This high enzymatic potency corresponds with its significant antineoplastic activity against several murine neoplasms, including Sarcoma 180, Leukemia L1210, Leukemia P388, and B16 melanoma. nih.gov The presence of the 4-methyl group appears to provide steric hindrance that protects the adjacent 5-amino group from metabolic inactivation, enhancing its in vivo efficacy. nih.gov

| Compound | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a) | L1210 Leukemia (mice) | Optimum % T/C value of 177. Led to 60% long-term survivors with modified dosing. | nih.govacs.orgresearchgate.net |

| 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone (9b) | L1210 Leukemia (mice) | Optimum % T/C value of 177. | nih.govacs.orgresearchgate.net |

| 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) | Sarcoma 180, Leukemia L1210, Leukemia P388, B16 melanoma (murine) | Potent inhibitor of ribonucleoside diphosphate reductase (IC₅₀ = 0.06 µM). Shows resistance to metabolic inactivation. | nih.gov |

Spectroscopic and Computational Studies on Isoquinoline 4 Carbaldehyde

Spectroscopic Characterization (Excluding Basic Identification Data)

Spectroscopic methods are fundamental to confirming the molecular structure and understanding the electronic and vibrational states of isoquinoline-4-carbaldehyde.

For instance, the analysis of various 1-methyl-3-arylisoquinoline-4-carbaldehydes reveals characteristic chemical shifts. The aldehyde proton (CHO) consistently appears as a singlet far downfield, typically in the range of δ 10.05–10.17 ppm, which is indicative of its deshielded nature. acs.org Protons on the isoquinoline (B145761) ring system show predictable patterns based on their position relative to the nitrogen atom and the aldehyde group. The proton at the C1 position (adjacent to the nitrogen) is often observed at a high chemical shift. acs.org

The ¹³C NMR spectra of these derivatives show the aldehyde carbon signal (C=O) at approximately δ 194.3 ppm. The carbons of the isoquinoline ring have distinct shifts that are influenced by the substituents. acs.org This detailed NMR data is crucial for confirming the regiochemistry of synthesis and for the unambiguous assignment of the molecular structure. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for Derivatives of this compound in CDCl₃ Data sourced from a study on 1-methyl-3-arylisoquinoline-4-carbaldehydes. acs.org

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering clues to its structure. The molecular weight of this compound is 157.17 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound shows a molecular ion peak corresponding to this mass. nih.gov Studies on substituted isoquinoline-4-carbaldehydes using both Electron Ionization (EI) and high-resolution mass spectrometry (HRMS) with Electrospray Ionization (ESI) further illuminate the fragmentation patterns. acs.org Under EI conditions, the molecules typically fragment, with common losses corresponding to the aldehyde group (CHO) and other substituents. acs.org HRMS-ESI provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. acs.org For example, the calculated mass for the protonated molecule [M+H]⁺ of a derivative like 1-methyl-3-(m-tolyl)this compound is 262.1226, with the found mass matching this value with high precision. acs.org

Table 2: Mass Spectrometry Data for this compound and a Representative Derivative

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. To be IR active, a vibration must cause a change in the molecule's dipole moment, while to be Raman active, it must cause a change in the molecule's polarizability. nih.gov

A detailed vibrational analysis has been conducted on the closely related isomer, quinoline-4-carbaldehyde (B127539) (Q4C), using FT-IR and FT-Raman spectroscopy in conjunction with Density Functional Theory (DFT) calculations. nih.govresearchgate.net The findings for Q4C provide a strong basis for understanding the expected vibrational spectrum of this compound.

Key vibrational modes for this type of structure include:

C=O Stretching: A strong band in the IR spectrum, typically around 1700 cm⁻¹, corresponding to the stretching of the aldehyde carbonyl group.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aldehyde C-H stretch appears as a distinct band around 2850-2900 cm⁻¹.

Ring Vibrations: The isoquinoline ring system gives rise to a series of complex stretching and bending vibrations in the 1600-1000 cm⁻¹ region.

Out-of-plane Bending: C-H out-of-plane bending vibrations appear below 1000 cm⁻¹.

For Q4C, the experimental FT-IR spectrum showed a prominent C=O stretch at 1704 cm⁻¹, which was supported by DFT calculations. nih.gov The FT-Raman spectrum showed this mode at 1701 cm⁻¹. nih.gov Such combined experimental and theoretical approaches allow for a complete and reliable assignment of the fundamental vibrational modes. nih.govresearchgate.net

Table 3: Selected Vibrational Frequencies (cm⁻¹) for the Isomer Quinoline-4-carbaldehyde Data from combined experimental and DFT (B3LYP/6-311++G(d,p)) study. nih.gov

UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound, with its extended conjugated system encompassing both the isoquinoline rings and the carbonyl group, is expected to exhibit distinct absorption bands in the ultraviolet and possibly the visible region. These absorptions correspond to π→π* and n→π* transitions.

While specific experimental UV-Vis spectra for this compound are not prominently featured in the literature, studies on related compounds provide insight. For example, computational studies on 1-aminoisoquinoline (B73089) have utilized time-dependent density functional theory (TD-DFT) to predict the absorption spectrum and analyze the electronic transitions. researchgate.net This approach is a powerful tool for correlating the electronic structure with the observed UV-Vis absorption bands. The electronic properties and resulting spectra are influenced by factors such as substitution on the ring and the solvent used for the measurement.

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for complementing experimental data, providing insights into molecular structure, stability, and reactivity that can be difficult to obtain through experiment alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For systems analogous to this compound, DFT calculations have been successfully applied to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties. nih.govtandfonline.com

A common approach involves using a functional, such as B3LYP, with a basis set like 6-311++G(d,p). nih.govresearchgate.net Such calculations performed on the isomer quinoline-4-carbaldehyde identified two stable conformers based on the orientation of the aldehyde group relative to the quinoline (B57606) ring. nih.gov The calculations determined the more stable conformer and provided theoretical vibrational frequencies that showed excellent agreement with experimental IR and Raman data after scaling. nih.gov

Furthermore, DFT is used to determine key electronic properties and reactivity descriptors. tandfonline.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. tandfonline.com Analysis of the molecular electrostatic potential (MEP) map, another DFT-derived property, can predict the sites for electrophilic and nucleophilic attack, offering a deeper understanding of the molecule's reactivity. eurjchem.com

Table 4: Chemical Compounds Mentioned

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding affinities and interaction patterns of ligands like this compound with biological targets.

While specific docking studies exclusively for this compound are not extensively detailed in the provided results, the broader class of isoquinoline derivatives has been the subject of numerous docking simulations against various therapeutic targets. For instance, derivatives of isoquinolines have been investigated as potential inhibitors for enzymes implicated in cancer and viral diseases. clockss.orgresearchgate.net

Studies on related compounds, such as 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, have utilized molecular docking to explore their inhibitory activity against aldo-keto reductase 1C3 (AKR1C3), a target in castration-resistant prostate cancer. japsonline.com Similarly, docking simulations of japsonline.comnih.govambeed.comtriazolo[3,4-a]dihydroisoquinoline chalcone (B49325) derivatives have been performed against the Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR), both significant targets in oncology. clockss.org A computational study of an isoquinoline derivative, named "CYNOVID," showed promising binding affinities against SARS-CoV-2 enzymes RdRp and ExoN, with docking scores of -8.5 and -8.7 kcal/mol, respectively. researchgate.net These examples highlight the utility of molecular docking in rationalizing the structure-activity relationships of isoquinoline-based compounds and guiding the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their biological effects.

QSAR studies have been conducted on various series of isoquinoline derivatives to elucidate the key structural requirements for their biological activities. japsonline.comjapsonline.com For example, a QSAR model was developed for 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as AKR1C3 inhibitors. japsonline.comresearchgate.net This model indicated that specific molecular descriptors, which numerically represent the molecule's topology and electronic features, are crucial for predicting bioactivity. japsonline.com The robustness and stability of such models are validated through statistical methods, ensuring their predictive power for designing novel isoquinoline derivatives. japsonline.comresearchgate.net

Although a specific QSAR model for this compound is not detailed, the principles from studies on related structures are applicable. For instance, the anti-neoplastic properties of isoquinoline-1-carboxaldehyde thiosemicarbazones have been examined, with substitutions at the 4-position (e.g., 4-amino and 4-methylamino) being identified as potentially significant. japsonline.comjapsonline.com This suggests that the substituent at the C-4 position of the isoquinoline ring, as in this compound, plays a critical role in modulating biological activity, a feature that can be quantified and optimized through QSAR modeling.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

MD simulations have been employed to investigate the behavior of isoquinoline derivatives within the active sites of their target proteins. For example, a recent computational study on a prospective anti-SARS-CoV-2 isoquinoline derivative called "CYNOVID" utilized MD simulations to refine the protein-ligand complexes. researchgate.net The simulations were run using a TIP3P water model for solvation and the OPLS-3e force field to describe the atomic interactions, providing a dynamic view of the compound's binding stability with viral enzymes like RdRp and ExoN. researchgate.net Such simulations are essential for confirming the interactions predicted by molecular docking and for assessing the dynamic behavior of the complex over time, which can influence the compound's efficacy.

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. This model serves as a template for designing new molecules with similar or improved activity.

The isoquinoline framework is a key component of many pharmacophores designed for various biological targets. nih.gov For instance, a pharmacophore model for PARP1 inhibitors includes a cyclic or conformationally constrained cis-benzamide core, which is structurally related to the isoquinoline system. nih.gov This model often features a hydrogen bond acceptor or donor group and a lipophilic region. nih.gov

In another example, a pharmacophore model for Dipeptidyl Peptidase IV (DPP-4) inhibitors, developed based on a series of inhibitors, consisted of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. researchgate.net The structure of this compound, with its nitrogen atom (a potential hydrogen bond acceptor), the aldehyde group (another hydrogen bond acceptor), and the bicyclic aromatic system (a hydrophobic region), can be mapped onto such pharmacophore models to assess its potential as an inhibitor for various targets.

Prediction of Physico-chemical Parameters

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn affects its drug-likeness and therapeutic potential. These parameters can be calculated using various computational models. The predicted physicochemical properties for this compound are summarized in the table below. nih.govambeed.com

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO | nih.gov |

| Molecular Weight | 157.17 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | ambeed.com |

| Rotatable Bond Count | 1 | ambeed.com |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | ambeed.com |

| Formal Charge | 0 | |

| Heavy Atom Count | 12 | ambeed.com |

| Complexity | 169 | nih.gov |

| Monoisotopic Mass | 157.052763847 Da | nih.gov |

These parameters suggest that this compound has good oral bioavailability potential according to Lipinski's rule of five (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). Its low molecular weight and moderate lipophilicity are favorable for a drug candidate.

Advanced Research Applications and Future Directions

Isoquinoline-4-carbaldehyde as a Versatile Building Block in Organic Synthesis

This compound is a highly valuable and versatile building block in the field of organic synthesis. Its utility stems from the presence of a reactive aldehyde group at the 4-position of the isoquinoline (B145761) nucleus, which allows for a wide array of chemical transformations. This reactivity, combined with the inherent properties of the isoquinoline scaffold, makes it a crucial precursor for the synthesis of a diverse range of complex organic molecules. smolecule.com

Synthesis of Alkaloids

The isoquinoline structural motif is central to a large and diverse class of naturally occurring nitrogen-containing compounds known as isoquinoline alkaloids, many of which exhibit significant biological activities. This compound serves as an important starting material for the laboratory synthesis of these complex natural products. smolecule.com Its aldehyde functionality provides a convenient handle for introducing the structural complexity and varied substitution patterns found in naturally occurring alkaloids. The ability to construct these intricate molecules is of great interest for drug discovery and development, as it allows for the production of these compounds in larger quantities for further study and the creation of novel analogs with potentially improved therapeutic properties. smolecule.com

Construction of Complex Heterocyclic Rings

The reactivity of this compound extends beyond the synthesis of alkaloids to the construction of a wide variety of complex heterocyclic ring systems. The nitrogen atom within the isoquinoline ring and the aldehyde group can both participate in various cyclization reactions, making it a powerful tool for synthetic chemists. smolecule.com

A notable example is the divergent synthesis of pyrroles and isoquinolines from ketoxime acetates and ynals. In this process, this compound derivatives can be synthesized through a formal [4+2] annulation reaction. acs.orgnih.gov This method is characterized by its excellent regioselectivity and tolerance of a wide range of functional groups, including alkyl, aryl, methoxy, and halogen groups. acs.org

The following table showcases a selection of this compound derivatives synthesized using a Rh/Cu co-catalyzed [4+2] annulation, highlighting the versatility of this method.

| Compound Name | Physical State | Melting Point (°C) | Yield (%) |

| 1-Methyl-3-(p-tolyl)this compound | Yellow solid | 71–73 | 86 |

| 1-Methyl-3-(4-methoxyphenyl)this compound | Yellow solid | 162–164 | 78 |

| 1-(4-Acetylphenyl)-3-methylthis compound | Yellow solid | 188–190 | 64 |

Data sourced from ACS Omega. acs.org

Furthermore, this compound derivatives are instrumental in synthesizing spiro-fused heterocyclic systems. For instance, the reaction of specific amines with diethyl oxalate (B1200264) can lead to the formation of dihydroisoquinoline intermediates, which can be further modified to create complex spiro[isoquinoline-4,4'-pyran] structures. bohrium.com These intricate three-dimensional molecules are of significant interest in medicinal chemistry.

Precursor to Naphthyridine for Natural Product Synthesis

Naphthyridines are another important class of nitrogen-containing heterocyclic compounds, often found as core structures in natural products and synthetic molecules with medicinal properties. This compound has been identified as a potential precursor for the synthesis of naphthyridines. biosynth.com The structural elements of this compound can be chemically transformed and rearranged to form the characteristic dual-ring system of naphthyridine, making it a valuable starting point for accessing these important molecular frameworks for natural product synthesis.

Emerging Synthetic Strategies and Methodological Innovations

The synthesis of this compound and its derivatives is continuously evolving, with new and innovative strategies being developed to improve efficiency, selectivity, and substrate scope. A significant advancement is the use of catalyst-controlled divergent synthesis, which allows for the selective formation of either pyrroles or isoquinolines from the same starting materials—ketoxime acetates and ynals—simply by changing the catalytic system. acs.orgnih.gov

One of the most effective emerging methods is the rhodium and copper co-catalyzed formal [4+2] annulation of ketoxime acetates and ynals to produce highly substituted isoquinolines. acs.orgnih.gov This reaction proceeds under mild conditions, is ligand- and additive-free, and demonstrates high atom economy. The proposed mechanism involves the formation of a rhodium-nitrenoid intermediate, which then undergoes a cascade of reactions including migratory insertion, cyclization, and aromatization to yield the final isoquinoline product.

Other innovative strategies include the development of one-pot tandem reactions. For example, a catalytic tandem C-H metalation and cyclization-condensation process has been developed for the direct synthesis of multi-substituted isoquinolines from ketoximes and diazo compounds under mild conditions. rsc.org These emerging methodologies represent a significant step forward in the synthesis of complex isoquinoline-based molecules, offering more efficient and versatile routes to these important compounds. acs.orgnih.govrsc.org

Exploration in Materials Science

The unique chemical structure of the isoquinoline ring system has led to the exploration of its derivatives, including those derived from this compound, in the field of materials science. smolecule.com The aromatic and heterocyclic nature of these compounds imparts them with interesting electronic and photophysical properties.

Derivatives of isoquinoline are being investigated for their potential use in the development of novel materials such as:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and potential for fluorescence make isoquinoline derivatives candidates for use as emitters or host materials in OLED devices.

Metal-Organic Frameworks (MOFs): The nitrogen atom in the isoquinoline ring can act as a ligand to coordinate with metal ions, making isoquinoline-based molecules potential building blocks for the construction of porous MOFs with applications in gas storage, separation, and catalysis. bldpharm.com

Chemical Sensors: Functionalized isoquinoline derivatives can be designed to interact with specific analytes, leading to a measurable change in their optical or electronic properties. This makes them promising candidates for the development of new chemical sensors.

The ability to tune the properties of these materials by modifying the substituents on the isoquinoline core, a process facilitated by the reactivity of precursors like this compound, is a key driver of this research.

Future Prospects in Drug Discovery and Development

The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Derivatives of this compound are actively being explored as precursors for new therapeutic agents due to their potential to interact with a variety of biological targets. smolecule.comrsc.org

Key areas of future development include:

Anti-cancer Agents: Many isoquinoline alkaloids and their synthetic analogs have demonstrated potent anti-cancer properties by inhibiting cancer cell proliferation. smolecule.com Research is focused on using this compound to synthesize novel analogs with improved potency, selectivity for cancer cells, and reduced side effects. smolecule.comrsc.org For example, fused pyrrolo[2,1-a]isoquinolines, which can be synthesized from isoquinoline precursors, are being investigated as powerful topoisomerase inhibitors and cytotoxic agents. rsc.org

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new classes of antimicrobial drugs. Certain isoquinoline derivatives have shown promising antibacterial and antifungal activity. smolecule.com this compound provides a versatile platform for the synthesis of libraries of new isoquinoline-based compounds to be screened for antimicrobial efficacy. smolecule.com

The synthetic accessibility and the rich chemical space that can be explored starting from this compound position it as a compound of high interest for the future of drug discovery and the development of new medicines to treat a wide range of diseases.

常见问题

Q. What are the established synthetic routes for Isoquinoline-4-carbaldehyde, and how can reaction conditions be optimized for yield improvement?

this compound is typically synthesized via Pictet-Spengler cyclization or transition-metal-catalyzed cross-coupling. Optimization involves adjusting catalysts (e.g., Pd for cross-coupling), temperature (80–120°C), and solvent polarity (e.g., DMF vs. THF). Purification often requires column chromatography with gradients of ethyl acetate/hexane. Validate novelty using SciFinder or Reaxys to compare with existing protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. How can researchers efficiently locate and evaluate primary literature on this compound?

Prioritize peer-reviewed journals via SciFinder/Reaxys. Use keywords like "this compound synthesis" or "spectroscopic characterization." Assess source credibility by checking citations/year (>10 citations/year indicates high impact). Differentiate primary sources (experimental data) from reviews .

Q. What are common pitfalls in interpreting spectroscopic data for this compound, and how can they be mitigated?

Overlapping signals in NMR (e.g., aromatic protons) require high-field instruments (≥400 MHz) or 2D techniques (COSY, HSQC). For XRD, address twinning or poor crystal quality by recrystallizing in alternative solvents (e.g., DCM/hexane) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and rationalize the reactivity of this compound in novel reactions?